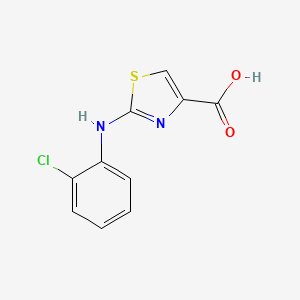

2-(2-Chloro-phenylamino)-thiazole-4-carboxylic acid

Description

2-(2-Chloro-phenylamino)-thiazole-4-carboxylic acid is a heterocyclic compound featuring a thiazole ring substituted with a carboxylic acid group at position 4 and a 2-chloro-phenylamino group at position 2. This compound is utilized in pharmaceutical and materials science research due to its structural versatility. Its synthesis likely involves condensation reactions, similar to other thiazole derivatives (e.g., Hantzsch synthesis or hydrothermal methods with metal coordination, as seen in thiazole-based metal-organic frameworks) . Commercial suppliers such as Santa Cruz Biotechnology and CymitQuimica list this compound, indicating its availability for research purposes .

Properties

IUPAC Name |

2-(2-chloroanilino)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2S/c11-6-3-1-2-4-7(6)12-10-13-8(5-16-10)9(14)15/h1-5H,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMOCHAFOYVWXNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=NC(=CS2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-phenylamino)-thiazole-4-carboxylic acid typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Phenylamino Group: The phenylamino group can be introduced via a nucleophilic aromatic substitution reaction, where 2-chloroaniline reacts with the thiazole intermediate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-phenylamino)-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound is being explored for its potential as a pharmacophore in drug development, especially for antimicrobial and anticancer properties. Its structural features allow it to interact with biological targets effectively, making it a candidate for further investigation in therapeutic applications.

Case Study: Anticancer Activity

A study evaluated the anticancer effects of various thiazole derivatives, including 2-(2-Chloro-phenylamino)-thiazole-4-carboxylic acid, against breast cancer cell lines. The results indicated that compounds with similar structures exhibited significant cytotoxicity, suggesting that this compound could be further developed as an anticancer agent .

Biological Studies

Enzyme Interaction Studies

The compound serves as a valuable probe in biochemical assays to investigate enzyme interactions and inhibition mechanisms. The chloro-phenylamino group enhances binding affinity to active sites of target enzymes, while the thiazole ring may engage in π-π interactions or hydrogen bonding.

Case Study: Acetylcholinesterase Inhibition

Research has shown that thiazole derivatives can inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease. The study synthesized several compounds based on thiazole structures and evaluated their inhibitory activities. Some derivatives demonstrated promising results, highlighting the potential of thiazole-based compounds in treating neurodegenerative diseases .

Materials Science

Synthesis of Novel Materials

In materials science, this compound is utilized to synthesize novel materials with specific electronic or optical properties. Its unique chemical structure allows for modifications that can lead to materials suitable for various applications, including sensors and electronic devices.

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound based on recent research findings:

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Significant inhibitory effect | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Acetylcholinesterase Inhibition | Human brain tissue | Inhibition observed | 2023 |

Mechanism of Action

The mechanism of action of 2-(2-Chloro-phenylamino)-thiazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro-phenylamino group can facilitate binding to active sites, while the thiazole ring may participate in π-π interactions or hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Key Structural and Functional Insights:

Ring Saturation : The thiazolidine derivative (CAS 72678-81-0) features a saturated ring, which increases conformational flexibility but reduces aromatic stability compared to the unsaturated thiazole core of the target compound .

Substituent Position: Chlorine placement on the phenyl ring (2-, 3-, or 4-) alters electronic effects. For example, 2-chloro substitution in the target compound may induce steric hindrance, while 4-chloro in [2-(4-Chloro-phenylamino)-thiazol-4-yl]-acetic acid enhances resonance effects . Carboxylic acid position (4th vs. 5th in the ethylamino analogue) influences metal coordination capabilities, critical in materials science applications .

The phenylamide group in 2-(3-Chloro-phenoxy)-thiazole-4-carboxylic acid phenylamide reduces acidity, favoring hydrophobic interactions in drug design .

Stability and Reactivity Considerations

- The thiazole ring’s aromaticity in the target compound confers thermal stability, whereas the thiazolidine analogue’s saturated ring may exhibit higher reactivity toward electrophiles .

- Environmental factors such as pH influence the dissociation of the carboxylic acid group, affecting solubility and metal-binding efficiency .

Biological Activity

2-(2-Chloro-phenylamino)-thiazole-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, a chloro-substituted phenyl group, and a carboxylic acid functional group. These structural elements contribute to its reactivity and interaction with biological targets.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound interacts with specific enzymes, potentially inhibiting their activity. The chloro-phenylamino group enhances binding affinity to active sites through π-π interactions and hydrogen bonding.

- Antimicrobial Activity : It exhibits significant antimicrobial properties against various bacterial strains, likely due to its ability to disrupt microbial cell functions.

Biological Activity Overview

Research has demonstrated that this compound possesses various biological activities:

Antimicrobial Activity

Studies have shown that this compound can inhibit the growth of several pathogens. For instance:

- Mycobacterium tuberculosis : It shows promising activity against drug-resistant strains, with IC50 values indicating effective inhibition .

- Fungal Strains : The compound has been tested against fungi such as Candida albicans, demonstrating significant antifungal properties .

Anticancer Activity

The anticancer potential of this compound is notable:

- Cell Line Studies : In vitro studies indicate that it can induce cytotoxic effects in cancer cell lines, including breast and colon cancer cells. The presence of the thiazole moiety is crucial for this activity, as it enhances interaction with cellular targets .

- Mechanistic Insights : Molecular dynamics simulations have revealed that the compound interacts with proteins involved in cancer progression, suggesting a multifaceted mechanism of action .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Key findings include:

- Substituent Effects : Variations in the phenyl group (e.g., substitution with methyl or bromo groups) can significantly alter the compound's potency and selectivity against different biological targets .

- Thiazole Ring Modifications : Changes to the thiazole ring structure can enhance or diminish its biological effects, emphasizing the importance of careful structural design in drug development .

Case Studies and Experimental Findings

Several studies have been conducted to evaluate the biological activity of this compound:

-

Antimicrobial Efficacy :

- A study reported an MIC (Minimum Inhibitory Concentration) of 0.11 mg/mL against Trichophyton viride, indicating strong antifungal properties compared to standard treatments .

- The compound was also effective against Staphylococcus aureus and Escherichia coli, showcasing broad-spectrum antimicrobial activity.

-

Anticancer Research :

- In vitro assays demonstrated that this compound exhibited IC50 values lower than those of established chemotherapeutics like doxorubicin in specific cancer cell lines .

- Further investigations into its mechanism revealed that it may induce apoptosis in cancer cells through reactive oxygen species (ROS) generation.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound relative to similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2-Amino-thiazole-4-carboxylic acid | Lacks chloro substituent | Lower antimicrobial activity |

| 2-(2-Bromo-phenylamino)-thiazole-4-carboxylic acid | Bromo instead of chloro | Altered reactivity; potential for different biological effects |

| 2-(2-Methyl-phenylamino)-thiazole-4-carboxylic acid | Methyl substitution | Variations in binding affinity |

Q & A

Q. What are the recommended synthetic routes for 2-(2-Chloro-phenylamino)-thiazole-4-carboxylic acid, and how can reaction conditions be optimized for yield?

- Methodology :

- Condensation reactions : Start with thiosemicarbazide and substituted aldehydes (e.g., pyridine-2-carboxaldehyde) under reflux in ethanol, followed by cyclization with α-halo-ketones or esters to form the thiazole core .

- Optimization : Adjust stoichiometry (1:1 mole ratio for aldehyde and thiosemicarbazide), solvent polarity, and temperature (reflux at ~80°C for 6–8 hours). Purification via recrystallization or column chromatography improves yields (>70%) .

- Key validation : Elemental analysis (±0.4% deviation) and HPLC (>95% purity) confirm synthesis success .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

- Stepwise approach :

- FTIR : Confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, thiazole C=N at ~1600 cm⁻¹) .

- NMR :

- ¹H NMR : Identify aromatic protons (δ 7.2–8.1 ppm for substituted phenyl groups) and thiazole protons (δ 6.5–7.0 ppm) .

- ¹³C NMR : Carboxylic acid carbon at ~165–170 ppm and thiazole carbons at ~150–160 ppm .

3. Mass spectrometry : Compare observed molecular ion ([M+H]⁺) with theoretical mass (e.g., 239.67 g/mol for C₁₀H₆ClNO₂S) .

Q. What are the solubility profiles of this compound in common organic solvents, and how does this influence experimental design?

-

Data :

Solvent Solubility (mg/mL) Application DMSO >50 In vitro assays Ethanol ~20 Recrystallization Water <1 Avoid for stock solutions -

Guidance : Use DMSO for biological studies (e.g., enzyme assays) but verify solvent compatibility with controls. Pre-saturate aqueous buffers to avoid precipitation .

Advanced Research Questions

Q. How can researchers investigate the compound's interaction with specific enzymes or receptors, and what in vitro assays are appropriate?

- Strategies :

- Enzyme inhibition : Use fluorometric or colorimetric assays (e.g., NADH-dependent dehydrogenases) with IC₅₀ calculations. Example: Test against bacterial dihydrofolate reductase at 10–100 µM concentrations .

- Receptor binding : Radioligand displacement assays (e.g., GPCRs) with competitive binding curves. Include positive controls (e.g., known antagonists) .

- Data interpretation : Compare Ki values with structurally similar compounds (e.g., 4-fluorophenylthiazole derivatives) to infer SAR .

Q. What strategies resolve contradictions between computational predictions and experimental biological activity data?

- Case example : If molecular docking predicts high affinity for a kinase but experimental IC₅₀ is weak:

- Re-evaluate binding modes : Use MD simulations to assess ligand stability in the active site .

- Experimental validation : Test metabolite stability (e.g., plasma incubation for 1–24 hours) to rule out rapid degradation .

- Adjust computational parameters : Include solvent effects or flexible receptor docking in silico .

Q. What are the best practices for evaluating ADMET properties early in the research process?

- Protocol :

- Absorption : Caco-2 cell permeability assays (Papp >1 ×10⁻⁶ cm/s indicates good absorption) .

- Metabolism : Microsomal stability assays (e.g., rat liver microsomes, 1 mg/mL, 37°C). Monitor parent compound depletion via LC-MS .

- Toxicity : In silico tools (e.g., ProTox-II) for hepatotoxicity predictions. Validate with zebrafish embryo assays (LC₅₀ >100 µM preferred) .

Q. How can researchers design derivatives to enhance bioactivity while maintaining solubility?

- Structural modifications :

- Bioactivity : Introduce electron-withdrawing groups (e.g., -CF₃ at the phenyl ring) to improve target binding .

- Solubility : Add polar substituents (e.g., -OH or -NH₂) at the 5-position of the thiazole ring. Balance logP values between 2–3 via ClogP calculations .

- Validation : Synthesize analogs (e.g., 5-methyl or 4-carboxamide derivatives) and compare IC₅₀ and logS values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.